
2-Methyl-4,6-diphenylpyrylium tetrafluoroborate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Methyl-4,6-diphenylpyrylium tetrafluoroborate (MDT) is a fluorescent dye used extensively in scientific research. It is a member of the pyrylium family of dyes and has a molecular weight of 367.2 g/mol. MDT is synthesized by the reaction of 2-methyl-4,6-diphenylpyrylium iodide with tetrafluoroboric acid.
Wissenschaftliche Forschungsanwendungen
2-Methyl-4,6-diphenylpyrylium tetrafluoroborate is used extensively in scientific research as a fluorescent probe for imaging. It has been used to study a variety of biological processes, including protein-protein interactions, enzyme activity, and cell signaling. 2-Methyl-4,6-diphenylpyrylium tetrafluoroborate has also been used to study the uptake and transport of drugs in cells.
Wirkmechanismus
2-Methyl-4,6-diphenylpyrylium tetrafluoroborate is a cationic dye that binds to negatively charged sites in biological molecules. The dye is excited by light at a wavelength of 580 nm and emits light at a wavelength of 610 nm. The intensity of the emitted light is proportional to the concentration of the dye in the sample. 2-Methyl-4,6-diphenylpyrylium tetrafluoroborate has a high quantum yield, which makes it a sensitive probe for imaging.
Biochemical and Physiological Effects:
2-Methyl-4,6-diphenylpyrylium tetrafluoroborate has been shown to have low toxicity in vitro and in vivo. It has been used in a variety of cell types, including mammalian cells, bacteria, and yeast. 2-Methyl-4,6-diphenylpyrylium tetrafluoroborate has been shown to be membrane permeable, which allows it to enter cells and label intracellular structures.
Vorteile Und Einschränkungen Für Laborexperimente
2-Methyl-4,6-diphenylpyrylium tetrafluoroborate has several advantages for lab experiments. It is a highly sensitive probe that can be used to detect low concentrations of biological molecules. It is also membrane permeable, which allows it to label intracellular structures. 2-Methyl-4,6-diphenylpyrylium tetrafluoroborate has a high quantum yield, which makes it a sensitive probe for imaging. However, 2-Methyl-4,6-diphenylpyrylium tetrafluoroborate has several limitations. It is a cationic dye that binds to negatively charged sites in biological molecules, which limits its specificity. It is also prone to photobleaching, which can limit its usefulness for long-term imaging experiments.
Zukünftige Richtungen
There are several future directions for research on 2-Methyl-4,6-diphenylpyrylium tetrafluoroborate. One area of research is the development of new derivatives of 2-Methyl-4,6-diphenylpyrylium tetrafluoroborate that have improved specificity and sensitivity. Another area of research is the development of new imaging techniques that use 2-Methyl-4,6-diphenylpyrylium tetrafluoroborate as a probe. Finally, research on the use of 2-Methyl-4,6-diphenylpyrylium tetrafluoroborate in vivo is an area of active investigation, with potential applications in medical imaging and drug delivery.
Synthesemethoden
The synthesis of 2-Methyl-4,6-diphenylpyrylium tetrafluoroborate involves the reaction of 2-methyl-4,6-diphenylpyrylium iodide with tetrafluoroboric acid. The reaction takes place in anhydrous acetonitrile and is typically carried out at room temperature. The yield of 2-Methyl-4,6-diphenylpyrylium tetrafluoroborate is typically around 70%.
Eigenschaften
CAS-Nummer |
1911-95-1 |
|---|---|
Produktname |
2-Methyl-4,6-diphenylpyrylium tetrafluoroborate |
Molekularformel |
C18H15BF4O |
Molekulargewicht |
334.1 g/mol |
IUPAC-Name |
2-methyl-4,6-diphenylpyrylium;tetrafluoroborate |
InChI |
InChI=1S/C18H15O.BF4/c1-14-12-17(15-8-4-2-5-9-15)13-18(19-14)16-10-6-3-7-11-16;2-1(3,4)5/h2-13H,1H3;/q+1;-1 |
InChI-Schlüssel |
VSQLHNICZQQRCG-UHFFFAOYSA-N |
SMILES |
[B-](F)(F)(F)F.CC1=CC(=CC(=[O+]1)C2=CC=CC=C2)C3=CC=CC=C3 |
Kanonische SMILES |
[B-](F)(F)(F)F.CC1=CC(=CC(=[O+]1)C2=CC=CC=C2)C3=CC=CC=C3 |
Piktogramme |
Corrosive |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



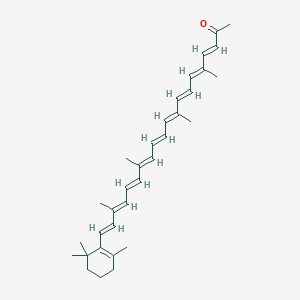
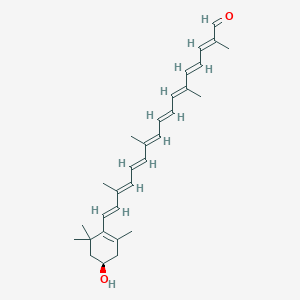
![[[(2R,3S,5R)-3-hydroxy-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methoxy-methylphosphoryl] phosphono hydrogen phosphate](/img/structure/B162418.png)
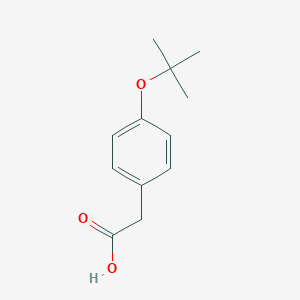
![(1R,2R,4S)-1-[(1E,3E,5E,7E,9E,11E,13E,15E,17E)-18-[(4R)-4-Hydroxy-2,6,6-trimethylcyclohexen-1-yl]-3,7,12,16-tetramethyloctadeca-1,3,5,7,9,11,13,15,17-nonaenyl]-2,6,6-trimethyl-7-oxabicyclo[2.2.1]heptan-2-ol](/img/structure/B162421.png)
![3-Methyl-6-[3-(trifluoromethyl)phenyl]imidazo[2,1-b][1,3]thiazole-5-carbaldehyde](/img/structure/B162428.png)
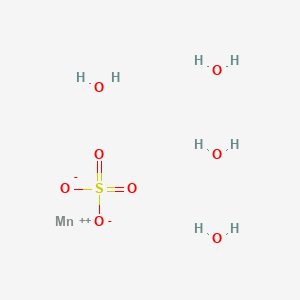
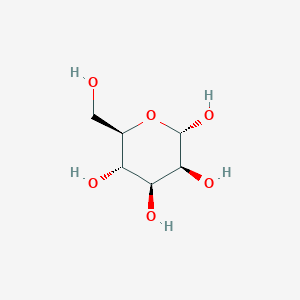
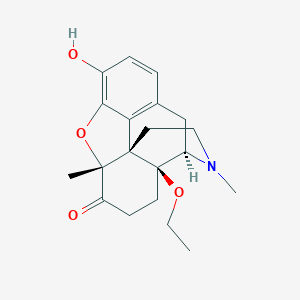
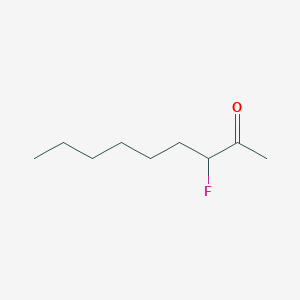
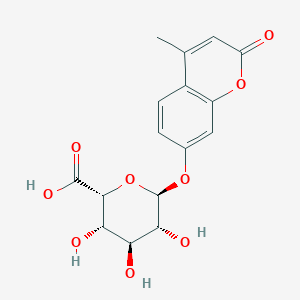
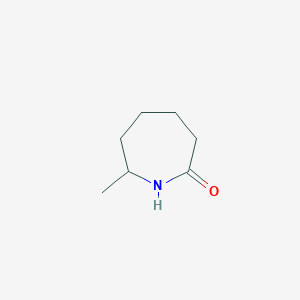

![1-(3,4-Dichlorophenyl)-2-[2-imino-3-[(2-methylphenyl)methyl]benzimidazol-1-yl]ethanol;hydrochloride](/img/structure/B162445.png)